molecular formula C13H11BCl2O3 B594617 2-(2,4-Dichlorophenylmethoxy)phenylboronic acid CAS No. 1256355-69-7

2-(2,4-Dichlorophenylmethoxy)phenylboronic acid

Cat. No.: B594617
CAS No.: 1256355-69-7
M. Wt: 296.938
InChI Key: HMNSZIXNILDVEY-UHFFFAOYSA-N
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Description

“2-(2,4-Dichlorophenylmethoxy)phenylboronic acid” is a chemical compound with the molecular formula C13H11BCl2O3 and a molecular weight of 296.938 . It is a type of boronic acid, which are compounds that contain a boron atom bonded to two hydroxyl groups .


Molecular Structure Analysis

The boron atom in boronic acids is sp2-hybridized and contains an empty p-orbital . This planar compound has idealized C2V molecular symmetry . The orthorhombic crystals use hydrogen bonding to form units made up of two molecules .


Chemical Reactions Analysis

Boronic acids, including “this compound”, are involved in various chemical reactions. For instance, they are used in Suzuki coupling reactions with alkynyl bromides or aniline/thiophenol . They are also involved in the synthesis of biologically active molecules .

Scientific Research Applications

Catalysis and Synthesis

Phenylboronic acids are significant in catalysis, particularly in facilitating dehydrative amidation between carboxylic acids and amines. Studies have shown that specific substituents on the phenylboronic acid molecule can prevent the coordination of amines to the boron atom of the active species, thereby accelerating the amidation process. This mechanism is crucial for synthesizing peptides and other organic compounds (Wang, Lu, & Ishihara, 2018).

Supramolecular Assemblies

Phenylboronic acids are also employed in designing and synthesizing supramolecular assemblies. The formation of O–H⋯N hydrogen bonds between hetero N-atoms and –B(OH)2 and centrosymmetric cyclic C–H⋯O hydrogen bonding dimers in the crystal structure showcases the versatility of these compounds in creating structured materials (Pedireddi & Seethalekshmi, 2004).

Bio-Applications

The unique chemistry of phenylboronic acids, forming reversible complexes with polyols, is exploited in diagnostic and therapeutic applications, including drug delivery systems and biosensors. This reversible complexation is particularly leveraged in glucose sensing and sialic acid interactions, highlighting the potential of phenylboronic acid-decorated polymeric nanomaterials in advanced biomedical applications (Lan & Guo, 2019).

Environmental Remediation

Phenylboronic acids and their derivatives have been studied for their role in the biological degradation of herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide. The use of biological agents, including specific bacteria and fungi, for the degradation of 2,4-D highlights the environmental applications of phenylboronic acids in detoxifying harmful agricultural chemicals (Serbent et al., 2019).

Adsorption and Separation

Hypercrosslinked polymers (HCPs) prepared with phenylboronic acid compounds have shown effective adsorption capabilities due to their rich porosity and high specific surface area. These materials are promising for the adsorption of chlorophenols and other pollutants, demonstrating the utility of phenylboronic acids in environmental cleanup and chemical separation processes (Liu et al., 2020).

Properties

IUPAC Name

[2-[(2,4-dichlorophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BCl2O3/c15-10-6-5-9(12(16)7-10)8-19-13-4-2-1-3-11(13)14(17)18/h1-7,17-18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNSZIXNILDVEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OCC2=C(C=C(C=C2)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655841
Record name {2-[(2,4-Dichlorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-69-7
Record name Boronic acid, B-[2-[(2,4-dichlorophenyl)methoxy]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256355-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(2,4-Dichlorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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